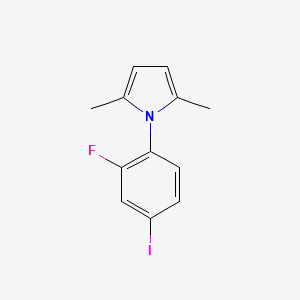

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Beschreibung

1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative characterized by a 2,5-dimethylpyrrole core substituted with a 2-fluoro-4-iodophenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in Ullman methoxylation reactions to produce substituted anilines, such as 2-fluoro-4-methoxyaniline . Its synthesis involves the condensation of 2-fluoro-4-iodoaniline with acetonylacetone in the presence of p-toluenesulfonic acid, yielding the pyrrole-protected aniline derivative . The iodine substituent at the para position of the phenyl ring enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVPUAKFQLQUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571908 | |

| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217314-30-2 | |

| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Reagents

- 2-fluoro-4-iodoaniline : The aromatic amine bearing fluoro and iodo substituents.

- Acetonylacetone (2,5-hexanedione) : A 1,4-diketone used as the pyrrole ring precursor.

- p-Toluenesulfonic acid (p-TsOH) : Acid catalyst to promote cyclization.

- Toluene : Solvent for the reaction.

- Dean-Stark apparatus : For azeotropic removal of water during reflux.

Reaction Conditions

- The reaction is carried out in a 500 mL round-bottom flask equipped with a magnetic stir bar.

- 2-fluoro-4-iodoaniline (e.g., 50.0 g, 211 mmol) is combined with p-toluenesulfonic acid (0.40 g, 2.1 mmol), toluene (250 mL), and acetonylacetone (29.7 mL, 253 mmol).

- The mixture is refluxed with a Dean-Stark trap for approximately 1 hour to remove water formed during the condensation.

- After reflux, the reaction mixture is cooled to room temperature.

Workup and Purification

- The reaction mixture is transferred to a separatory funnel.

- It is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO3), multiple portions of water, and brine to remove acidic and polar impurities.

- The organic phase is dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

- The crude product is obtained as a brown solid, which can be further purified by recrystallization or chromatography if necessary.

Alternative Synthetic Routes and Catalytic Methods

While the above method is classical, other synthetic approaches relevant to related pyrrole derivatives include:

Substitution and Cyclization via Bromoacetophenone Derivatives : Starting from 2-fluoro-alpha-bromoacetophenone, substitution with 3-oxo-propionitrile under alkaline catalysis forms intermediates that undergo hydrogenation cyclization catalyzed by Pd-C and HZSM-5 molecular sieves to yield fluorophenyl-substituted pyrroles. This method is efficient, industrially scalable, and offers high yields with simple operation.

Catalytic Hydrogenation Cyclization : The use of Pd-C catalysts in combination with molecular sieves under mild conditions (60-90 °C, normal pressure) facilitates ring closure and functional group transformations, providing a route to pyrrole derivatives with high purity and yield.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The Paal-Knorr condensation method is a well-established route for pyrrole synthesis, providing reliable access to substituted pyrroles including this compound.

The substitution followed by catalytic hydrogenation cyclization offers a modern, efficient alternative with potential for scale-up and cost-effectiveness, as demonstrated in recent patent literature.

Spectral data (NMR, mass spectrometry) confirm the structure and purity of the synthesized compounds, with characteristic signals for the pyrrole ring and substituted aromatic moieties.

The use of acid catalysts and azeotropic removal of water is critical in driving the cyclization to completion in the classical method.

The catalytic hydrogenation method benefits from mild conditions and environmentally benign catalysts, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium azide in dimethylformamide at elevated temperatures (e.g., 60-80°C).

Major Products Formed:

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of 1-(2-fluoro-4-aminophenyl)-2,5-dimethyl-1H-pyrrole.

Substitution: Formation of 1-(2-fluoro-4-azidophenyl)-2,5-dimethyl-1H-pyrrole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole exhibit promising anticancer properties. The incorporation of halogen atoms such as fluorine and iodine can enhance the biological activity of pyrrole derivatives. Studies have shown that these compounds can inhibit specific cancer cell lines by targeting key cellular pathways involved in proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes, potentially leading to disruption and cell death. Preliminary studies suggest that derivatives of this compound may be effective against various strains of bacteria, including resistant types .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been utilized in the synthesis of more complex organic molecules through Ullmann coupling reactions, where it acts as a precursor for the formation of biaryl compounds .

Functionalization

The presence of both the fluorine and iodine substituents allows for selective functionalization at different positions on the aromatic ring. This property is particularly useful in creating derivatives with tailored functionalities for specific applications in drug development and materials science .

Material Science

Dye and Pigment Production

Due to its unique color properties, this compound can be explored in the development of dyes and pigments. The incorporation of halogens can enhance light stability and color intensity, making it suitable for various applications in textiles and coatings .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited notable activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

Modulating Signaling Pathways: Influencing cellular signaling pathways, such as the MAPK/ERK pathway, to regulate cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The electron-withdrawing iodine and fluorine groups in the parent compound increase electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions. Chloro and bromo analogs exhibit similar reactivity but with reduced leaving-group ability compared to iodine .

- Lipophilicity : LogP values increase with halogen size (I > Br > Cl > F), correlating with enhanced membrane permeability in bioactive compounds .

Biologische Aktivität

1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS Number: 217314-30-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antitubercular and cytotoxic activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C₁₂H₁₁FIN, with a melting point of 70-72 °C. The compound is classified as an irritant and is typically handled with care in laboratory settings .

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds related to the 2,5-dimethylpyrrole scaffold. A significant investigation focused on the structure-activity relationship (SAR) of various derivatives, including this compound. The findings indicated that certain modifications to the pyrrole core significantly enhanced activity against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) Data:

A study reported the MIC values for several derivatives against M. tuberculosis H37Rv:

| Compound | R Group | MIC90 (µg/mL) |

|---|---|---|

| 5a | - | 1.74 ± 0.28 |

| 5q | - | 0.40 ± 0.03 |

| 5n | - | 0.73 ± 0.01 |

| MOX | - | 0.07 ± 0.01 |

| INH | - | 0.19 ± 0.05 |

These results demonstrate that derivatives such as compound 5q exhibit potent activity with an MIC90 below 1 µg/mL, indicating strong efficacy against resistant strains .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound were evaluated in human pulmonary fibroblasts and murine macrophages. The results indicated that some derivatives showed promising profiles with low cytotoxicity, suggesting that they could be developed further for therapeutic applications without significant toxicity to human cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand the influence of various substituents on the biological activity of pyrrole derivatives. Key findings include:

- Bulky groups on the methyleneamine side chain at C3 of the pyrrole nucleus were essential for enhancing antimycobacterial activity.

- The presence of a cyclohexanemethyl moiety significantly improved inhibitory effects against M. tuberculosis .

Computational Studies

Docking simulations revealed that the new pyrroles could bind effectively to specific targets within the MmpL3 structure associated with M. tuberculosis, which is crucial for developing targeted therapies . This computational approach allows for predicting interactions and optimizing lead compounds for better efficacy.

Q & A

Q. What are the established synthetic routes for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole?

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methyl groups at positions 2 and 5, fluorine/iodine para-substitution) .

- X-ray Crystallography : Resolves steric effects from the bulky iodophenyl group and confirms planarity of the pyrrole ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., isotopic patterns for iodine) .

- IR Spectroscopy : Detects functional groups (e.g., C-F stretching at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra often arise from isotopic interference (e.g., 127I vs. 129I) or dynamic effects (e.g., rotational barriers in the aryl-pyrrole bond). Strategies include:

- Isotopic Labeling Studies : Differentiate between natural abundance isotopes and synthetic impurities .

- Variable-Temperature NMR : Probe conformational flexibility of the iodophenyl group .

- Computational Modeling : Compare DFT-calculated chemical shifts with experimental data to validate assignments .

Q. What electronic properties make this compound suitable for materials science applications?

The electron-withdrawing fluorine and iodine substituents enhance the pyrrole ring’s electron-deficient character, making it a candidate for:

- Organic Semiconductors : Charge transport properties can be tuned via substituent effects .

- Cross-Coupling Precursors : The iodine atom serves as a reactive site for Ullmann or Sonogashira couplings to build conjugated systems .

Electrochemical studies (e.g., cyclic voltammetry) are recommended to quantify HOMO/LUMO levels .

Q. What computational methods predict its pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME or ProTox-II model bioavailability, metabolic pathways, and toxicity endpoints. The fluorophenyl group may increase blood-brain barrier permeability, while iodine raises potential hepatotoxicity risks .

- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes or membranes) .

Q. How does steric hindrance from the 2-fluoro-4-iodophenyl group influence reactivity?

The bulky iodophenyl group restricts access to the pyrrole nitrogen, limiting nucleophilic substitution at this site. This steric effect can be quantified via:

- X-ray Diffraction : Measure dihedral angles between the aryl and pyrrole rings .

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 4-chlorophenyl derivatives) .

Experimental Design & Safety

Q. What safety precautions are critical when handling this compound?

Q. How can researchers optimize synthetic scalability while minimizing impurities?

- Flow Chemistry : Continuous processing reduces side reactions and improves yield .

- Quality Control : Use HPLC-MS to monitor intermediates and final product purity .

Contradictions & Gaps in Literature

Q. Why do reported biological activities vary across studies for similar pyrrole derivatives?

Variations in substituent positioning (e.g., fluorine vs. chlorine) alter binding affinities. For example, 4-chlorophenyl analogs show higher antimicrobial activity due to increased lipophilicity , while fluorinated derivatives exhibit enhanced CNS penetration . Systematic SAR studies are recommended to clarify these trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.